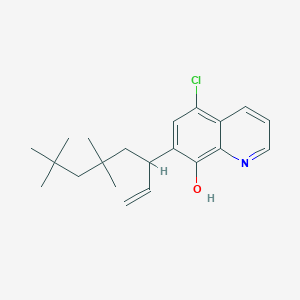

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol

Beschreibung

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol is a substituted 8-hydroxyquinoline derivative characterized by:

Eigenschaften

CAS-Nummer |

60877-70-5 |

|---|---|

Molekularformel |

C21H28ClNO |

Molekulargewicht |

345.9 g/mol |

IUPAC-Name |

5-chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol |

InChI |

InChI=1S/C21H28ClNO/c1-7-14(12-21(5,6)13-20(2,3)4)16-11-17(22)15-9-8-10-23-18(15)19(16)24/h7-11,14,24H,1,12-13H2,2-6H3 |

InChI-Schlüssel |

WBYMIQPCMBYOQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)CC(C)(C)CC(C=C)C1=CC(=C2C=CC=NC2=C1O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol typically involves the following steps:

Starting Material: The synthesis begins with quinolin-8-ol as the starting material.

Alkylation: The tetramethyloct-1-en-3-yl group is introduced at the 7-position through an alkylation reaction. This step involves the use of a suitable alkylating agent under basic conditions, such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of quinolin-8-one derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Chloro-7-(5,5,7,7-tetramethyloct-1-en-3-yl)quinolin-8-ol involves its interaction with molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

*Estimated based on structural analogs.

Key Observations :

- The bulky alkyl group in the target compound increases lipophilicity (logP ~6.0) compared to smaller substituents like iodine (clioquinol, logP ~3.5) or polar amines (PBT2, logP ~2.8). This enhances membrane permeability but may reduce aqueous solubility .

- Steric hindrance from the tetramethyloctenyl group could limit metal-chelation efficiency compared to smaller analogs like clioquinol, which effectively bind zinc and copper .

Antimicrobial and Anticancer Activity

- Clioquinol (5-Chloro-7-iodo-8-quinolinol): Demonstrates broad-spectrum antimicrobial activity and zinc ionophoric properties, but neurotoxicity limits clinical use .

- 5-Chloro-7-(morpholinomethyl)quinolin-8-ol (Q-2): Shows reduced cytotoxicity compared to clioquinol due to decreased hydrophobicity, highlighting the role of substituent polarity in toxicity .

- 8-Hydroxystyrylquinoline Derivatives (STQ-Cl, STQ-NO2): Exhibit chelation-dependent cytotoxicity against prostate and breast cancer cells, with IC₅₀ values <10 µM. Substituent electronic effects (e.g., nitro groups) enhance metal-binding stability .

Target Compound Implications: The high lipophilicity of the target compound may improve tissue penetration but could also increase off-target toxicity risks, as seen in clioquinol . The lack of electronegative groups (e.g., iodine, nitro) at position 7 may reduce metal-binding efficacy compared to STQ derivatives .

Antimycobacterial and Antifungal Activity

- 5,7-Dichloro-2-styrylquinolin-8-ol (Compound 14): Exhibits potent antifungal activity (MIC <1 µg/mL) due to sulfonic acid and styryl groups enhancing target interactions .

- 5-Chloro-7-pyrrolidin-1-ylmethyl-quinolin-8-ol: Moderate antimycobacterial activity (MIC ~10 µg/mL), attributed to balanced lipophilicity and amine functionality .

Target Compound Potential: The bulky alkyl chain may limit antimycobacterial efficacy by reducing solubility or target affinity. However, its lipophilicity could enhance activity against lipid-rich bacterial membranes .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.